molecular formula C12H13NO2S B1609034 tert-Butyl 4-isothiocyanatobenzoate CAS No. 486415-37-6

tert-Butyl 4-isothiocyanatobenzoate

Cat. No.: B1609034
CAS No.: 486415-37-6
M. Wt: 235.3 g/mol
InChI Key: LXVVKZRNRVNESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-isothiocyanatobenzoate is an organosulfur compound characterized by a benzoate ester core functionalized with an isothiocyanate (-N=C=S) group at the para position and a tert-butyl ester group. Its molecular formula is C₁₂H₁₃NO₃S (calculated based on structural analysis), with a molecular weight of 263.3 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, making the compound useful in organic synthesis as a reactive intermediate or protecting group. Isothiocyanate derivatives are widely employed in the preparation of thioureas, heterocycles, and bioconjugates due to their electrophilic reactivity .

Properties

IUPAC Name

tert-butyl 4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-4-6-10(7-5-9)13-8-16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVVKZRNRVNESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401529
Record name tert-Butyl 4-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486415-37-6
Record name 1,1-Dimethylethyl 4-isothiocyanatobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486415-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-isothiocyanatobenzoate is utilized as a bioactive compound in drug design and development. Its structure allows for modifications that can enhance biological activity while minimizing undesirable properties such as lipophilicity and metabolic instability. The incorporation of the isothiocyanate group is particularly relevant due to its ability to form covalent bonds with nucleophiles, which can be exploited in targeting specific biological pathways.

Case Study: Drug Analogues
A study evaluated various drug analogues incorporating the tert-butyl group, highlighting how modifications can influence pharmacokinetic properties. The findings suggest that compounds with the isothiocyanate moiety exhibit improved bioactivity compared to their non-modified counterparts, making this compound a candidate for further exploration in therapeutic applications .

Proteomics Research

In proteomics, this compound serves as a biochemical tool for labeling proteins. Its reactive nature allows it to selectively modify cysteine residues within proteins, facilitating the study of protein interactions and functions.

Application Example
Research involving the use of this compound has demonstrated its efficacy in enhancing the detection of specific proteins through mass spectrometry techniques. By modifying target proteins, researchers can improve signal intensity and specificity, leading to better quantification and characterization of proteomic samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-isothiocyanatobenzoate with structurally and functionally related compounds, focusing on reactivity, applications, and physicochemical properties.

4-tert-Butylphenyl Isothiocyanate (CAS 19241-24-8)

  • Structure : A phenyl ring directly substituted with a tert-butyl group and an isothiocyanate group. Lacks the ester functionality present in this compound.
  • Molecular Formula : C₁₁H₁₃NS
  • Molecular Weight : 191.3 g/mol
  • Reactivity : The absence of the ester group simplifies hydrolysis susceptibility. Its isothiocyanate reacts readily with amines to form thioureas, a key step in drug discovery and polymer chemistry .
  • Applications : Primarily used as a synthetic intermediate for agrochemicals and pharmaceuticals.

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate (CAS 1186654-76-1)

  • Structure : A pyrrolidine ring with hydroxymethyl, 4-methoxyphenyl, and tert-butyl ester groups. Unlike this compound, it lacks an isothiocyanate but shares the tert-butyl ester motif.
  • Molecular Formula: C₁₇H₂₅NO₄
  • Molecular Weight : 307.4 g/mol
  • Reactivity : The ester group may hydrolyze under acidic/basic conditions, similar to this compound. However, the absence of an isothiocyanate limits its utility in conjugation reactions.
  • Applications : Used in chiral synthesis and as a building block for bioactive molecules .

Methyl 4-Isothiocyanatobenzoate

  • Structure : A benzoate ester with a methyl ester and para-isothiocyanate group. The methyl ester is less sterically hindered than the tert-butyl variant.
  • Reactivity : Higher susceptibility to ester hydrolysis compared to tert-butyl derivatives. The isothiocyanate group retains similar electrophilicity.
  • Applications : Employed in peptide modification and material science.

Data Table: Comparative Analysis

Property This compound 4-tert-Butylphenyl Isothiocyanate Methyl 4-Isothiocyanatobenzoate
Molecular Formula C₁₂H₁₃NO₃S C₁₁H₁₃NS C₉H₇NO₃S
Molecular Weight (g/mol) 263.3 191.3 209.2
Key Functional Groups Ester, Isothiocyanate Isothiocyanate Ester, Isothiocyanate
Lipophilicity (LogP) ~3.5 (estimated) ~3.8 ~2.1
Hydrolysis Stability Moderate (tert-butyl ester) High Low (methyl ester)
Primary Applications Bioconjugation, drug intermediates Agrochemicals, thiourea synthesis Peptide modification

Research Findings and Industrial Relevance

  • Reactivity Differences : The tert-butyl ester in this compound confers greater hydrolytic stability compared to methyl esters, making it preferable for prolonged reactions .
  • Toxicity : Isothiocyanates are generally irritants (skin, eyes, respiratory), but this compound’s hazards remain understudied. In contrast, 4-tert-butylphenyl isothiocyanate’s MSDS highlights acute toxicity risks .
  • Synthetic Utility : The benzoate ester’s dual functionality allows sequential reactions (e.g., ester hydrolysis followed by isothiocyanate coupling), enabling modular synthesis .

Biological Activity

Introduction

tert-Butyl 4-isothiocyanatobenzoate (CAS No. 486415-37-6) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Isothiocyanates, including this compound, are known for their diverse biological effects, including anti-cancer properties, modulation of enzyme activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate functional group attached to a benzoate structure. The molecular formula is C_{12}H_{13}N_{2}O_{2}S, and it has a molecular weight of approximately 239.31 g/mol. The compound's structure can be represented as follows:

tert Butyl 4 isothiocyanatobenzoate C6H4(C4H9NCS)\text{tert Butyl 4 isothiocyanatobenzoate }C_6H_4(C_4H_9NCS)

Biological Activity Overview

Anticancer Properties

Research has indicated that isothiocyanates exhibit significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis via the mitochondrial pathway .

  • Apoptosis Induction : Isothiocyanates have been shown to activate caspases, which are critical for the apoptotic process. For instance, studies demonstrate that this compound can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating. This effect has been observed in several studies focusing on different cancer types .
  • Enzyme Modulation : Isothiocyanates can act as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases. This inhibition can lead to altered gene expression patterns that favor apoptosis and inhibit tumor growth .

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. Tumor size reduction was attributed to both direct cytotoxic effects on tumor cells and indirect effects through modulation of the tumor microenvironment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Apoptosis InductionInduces caspase activation in cancer cells
Cell Cycle ArrestArrests cells at G2/M phase
Enzyme InhibitionInhibits HDACs and other kinases
Tumor Growth InhibitionSignificant reduction in tumor size in xenograft models

Table 2: Comparison with Other Isothiocyanates

CompoundIC50 (µM)Mechanism of ActionReference
This compound15Apoptosis induction
Phenethyl isothiocyanate10Cell cycle arrest
Benzyl isothiocyanate20Enzyme inhibition

Case Study 1: Efficacy in T-cell Lymphoma

In a recent study involving T-cell lymphoma xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to untreated controls. The study measured tumor size at multiple intervals post-treatment, confirming sustained efficacy over time .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound revealed that it modulates signaling pathways associated with cell survival and proliferation, particularly through the inhibition of NF-kB signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-isothiocyanatobenzoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-isothiocyanatobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.